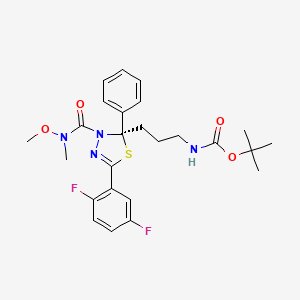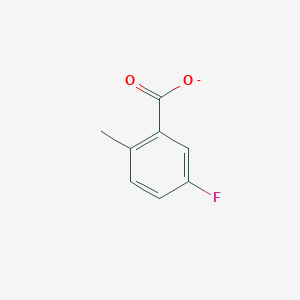![molecular formula C26H36O6 B14791493 [(10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14791493.png)
[(10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bufotalin is a cardiotoxic bufanolide steroid and a cardiac glycoside analogue. It is secreted by several species of toads, including Rhinella marina (Cane toad), Rhaebo guttatus (Smooth-sided toad), Bufo melanostictus (Asian toad), and Bufo bufo (common European toad) . Bufotalin can be extracted from the skin parotoid glands of these toads and has been traditionally used in Chinese medicine for its therapeutic properties .
Méthodes De Préparation
Bufotalin can be isolated from the skin and parotid venom glands of toads. The extraction process typically involves solvent extraction followed by chromatographic purification .
Analyse Des Réactions Chimiques
Bufotalin undergoes several types of chemical reactions, including:
Reduction: Reduction reactions of bufotalin are less commonly reported.
Common reagents and conditions used in these reactions include liver microsomes for enzymatic hydroxylation and various organic solvents for extraction and purification . The major products formed from these reactions include hydroxylated and substituted derivatives of bufotalin .
Applications De Recherche Scientifique
Bufotalin has several scientific research applications, including:
Mécanisme D'action
Bufotalin exerts its effects primarily through its interaction with the Na+/K±ATPase pump, leading to an increase in intracellular calcium levels . This mechanism is similar to that of other cardiac glycosides, resulting in increased cardiac contractility. Bufotalin also induces apoptosis in cancer cells by promoting cell cycle arrest and caspase-mediated apoptosis . Additionally, bufotalin inhibits the STAT3 signaling pathway, which is involved in cancer cell proliferation and metastasis .
Comparaison Avec Des Composés Similaires
Bufotalin is part of the bufadienolide family, which includes other compounds such as bufalin, cinobufagin, and resibufogenin . Compared to these compounds, bufotalin has unique properties, such as its specific interaction with the STAT3 signaling pathway and its potent anticancer effects . Bufalin, for example, has been shown to modulate inflammatory pathways and has been studied for its anti-inflammatory properties . Cinobufagin and resibufogenin also exhibit cardiotoxic and anticancer activities, but their mechanisms of action and therapeutic potentials differ from those of bufotalin .
Propriétés
Formule moléculaire |
C26H36O6 |
|---|---|
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
[(10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C26H36O6/c1-15(27)32-21-13-26(30)20-6-5-17-12-18(28)8-10-24(17,2)19(20)9-11-25(26,3)23(21)16-4-7-22(29)31-14-16/h4,7,14,17-21,23,28,30H,5-6,8-13H2,1-3H3/t17?,18?,19?,20?,21?,23?,24-,25+,26-/m0/s1 |
Clé InChI |
VOZHMAYHYHEWBW-WVKGXZLWSA-N |
SMILES isomérique |
CC(=O)OC1C[C@@]2(C3CCC4CC(CC[C@@]4(C3CC[C@@]2(C1C5=COC(=O)C=C5)C)C)O)O |
SMILES canonique |
CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=COC(=O)C=C5)C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(6-methoxypyridazin-3-yl)methyl]propanamide](/img/structure/B14791426.png)
![N-[9-[2-(diethoxyphosphorylmethoxy)-3-hydroxypropyl]purin-6-yl]benzamide](/img/structure/B14791434.png)
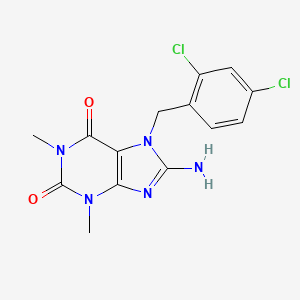
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14791452.png)
![5-([1,1'-Biphenyl]-2-yl)-N-phenyl-1H-indazole-3-carboxamide](/img/structure/B14791468.png)
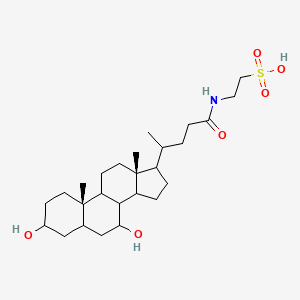
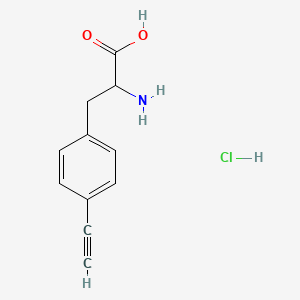
![2-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B14791484.png)
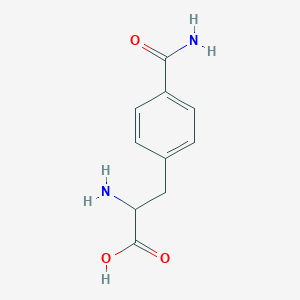
![methyl (4aR,8aS)-3-ethoxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B14791496.png)
![tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate](/img/structure/B14791500.png)
